

in silico prediction of [2-(1H-pyrazol-1-yl)butyl]amine bioactivity

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Compound of Interest

Compound Name: **[2-(1H-pyrazol-1-yl)butyl]amine**

Cat. No.: **B1327160**

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An In-Depth Technical Guide to the In Silico Prediction of **[2-(1H-pyrazol-1-yl)butyl]amine** Bioactivity

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory and anticancer agents.^{[1][2]} This guide presents a comprehensive in silico workflow to predict and profile the potential bioactivity of a novel, uncharacterized compound, **[2-(1H-pyrazol-1-yl)butyl]amine**. We outline a systematic approach encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This computational strategy is designed to efficiently generate testable hypotheses, prioritize experimental resources, and accelerate the early stages of the drug discovery pipeline. Detailed protocols for key computational methods and subsequent in vitro validation assays are provided for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Drug Discovery

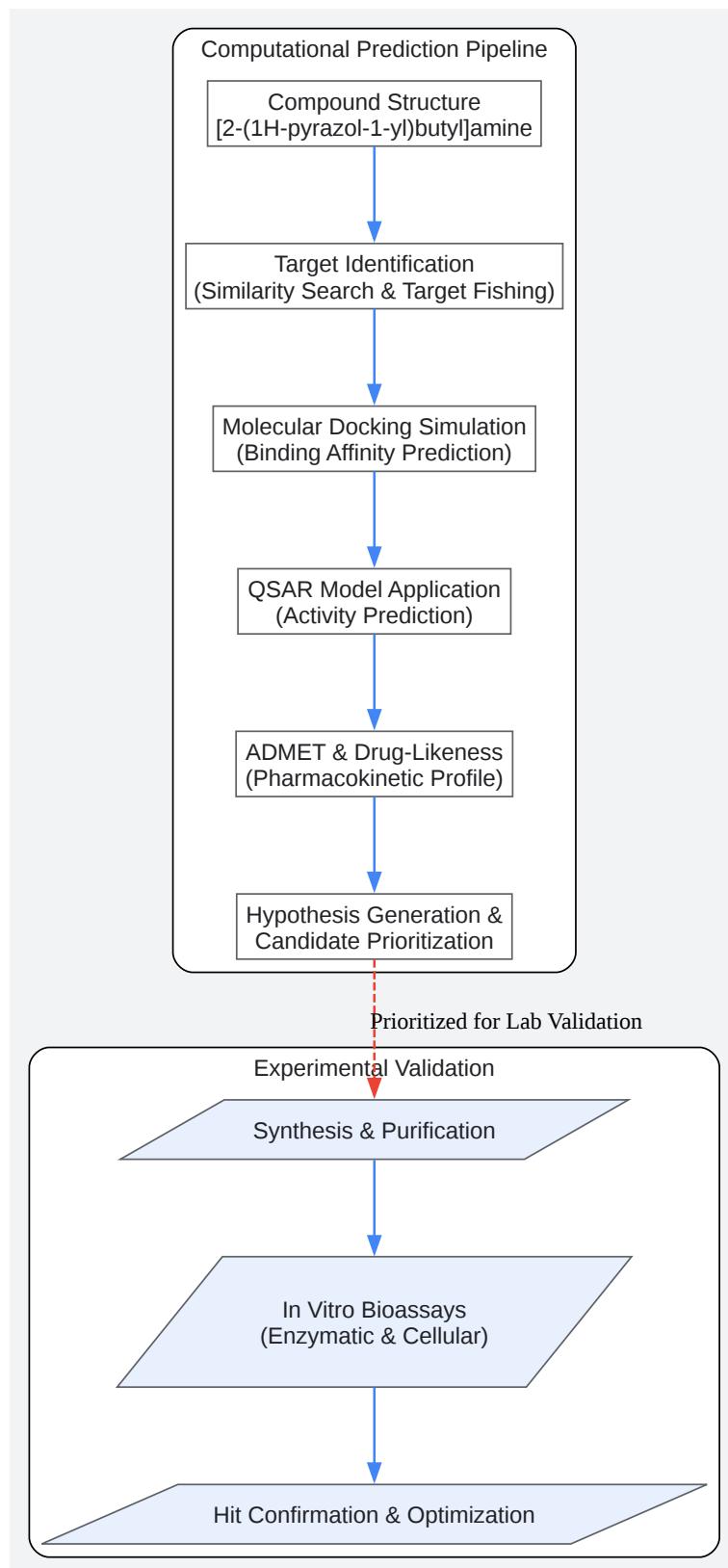
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.^[2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in

binding to diverse biological targets.^[1] Marketed drugs containing the pyrazole moiety target a wide array of clinical conditions, highlighting the scaffold's therapeutic potential.^{[1][3]}

This whitepaper focuses on **[2-(1H-pyrazol-1-yl)butyl]amine**, a novel compound whose biological activity is yet to be determined. The objective is to apply a rigorous, multi-faceted computational approach to predict its most probable therapeutic applications and mechanisms of action, thereby guiding its future experimental evaluation.

The In Silico Prediction Workflow

The prediction of a novel compound's bioactivity follows a structured, multi-step computational workflow. This process begins with broad, structure-based searches for potential biological targets and progressively refines the predictions through detailed molecular simulations and property calculations. The goal is to build a comprehensive profile of the molecule's potential efficacy and drug-likeness before committing to costly and time-consuming laboratory synthesis and testing.



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Caption: High-level workflow for in silico bioactivity prediction and experimental validation.

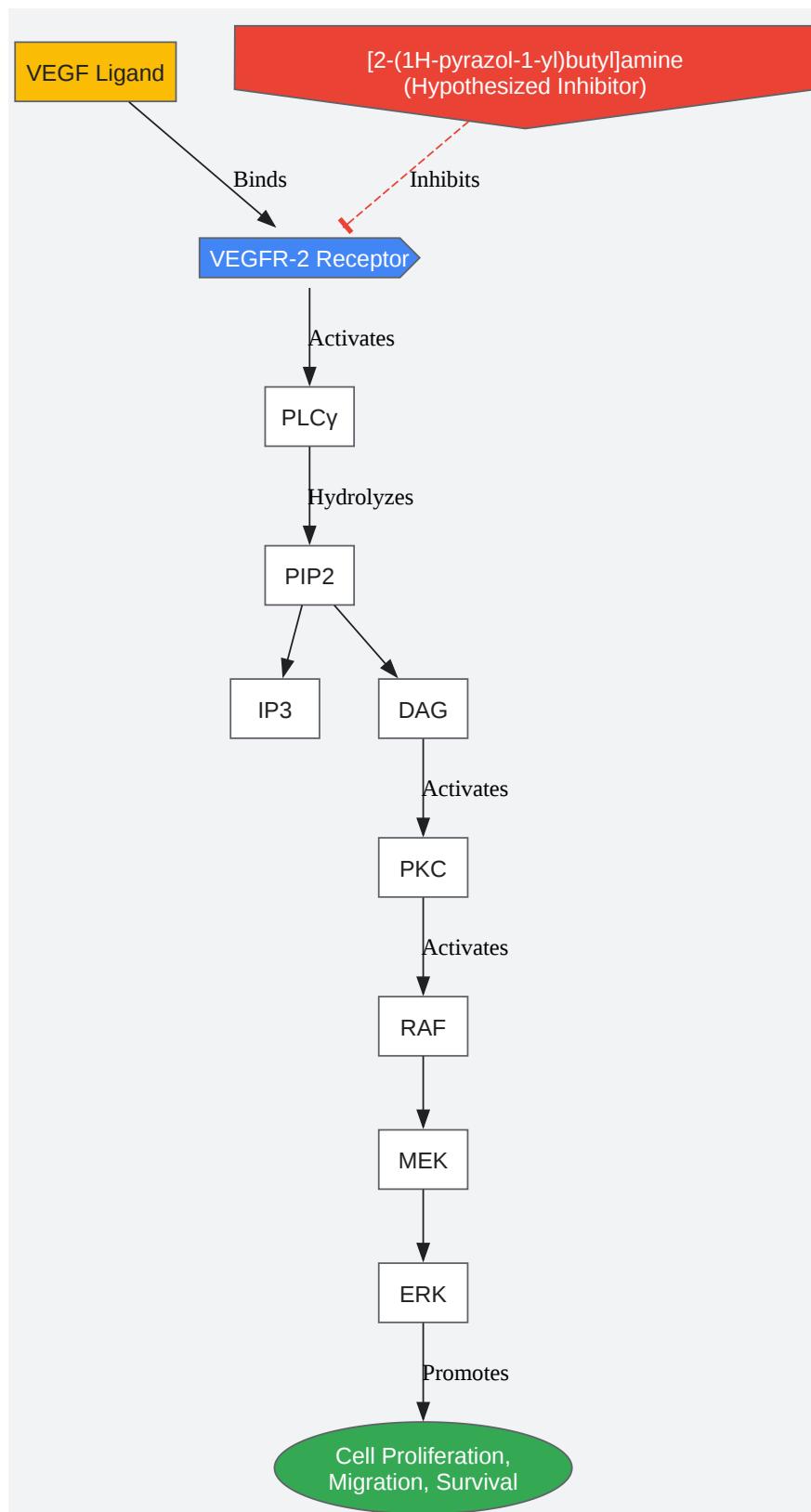
Step 1: Target Identification and Rationale

Based on the extensive literature on pyrazole derivatives, two therapeutic areas stand out: oncology and inflammation.^{[4][5][6][7]} We hypothesize that **[2-(1H-pyrazol-1-yl)butyl]amine** may exhibit activity in these domains.

- Anticancer Target Hypothesis: Many pyrazole-containing compounds function as kinase inhibitors.^{[8][9]} Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates tumor angiogenesis. Its inhibition is a proven strategy in cancer therapy.^{[6][8]} We select VEGFR-2 as a primary hypothetical target.
- Anti-inflammatory Target Hypothesis: The discovery of Celecoxib, a pyrazole-based selective COX-2 inhibitor, established this scaffold as a key player in anti-inflammatory drug design.^[1] Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. We select COX-2 as a second primary hypothetical target.

VEGFR-2 Signaling Pathway

To understand the potential impact of inhibiting VEGFR-2, it is crucial to visualize its signaling cascade. Binding of the VEGF ligand to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream pathways (e.g., PLC γ -PKC-MAPK) that lead to endothelial cell proliferation, migration, and survival, the hallmarks of angiogenesis.

[Click to download full resolution via product page](#)**Caption:** Simplified VEGFR-2 signaling pathway and the hypothesized point of inhibition.

Step 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[\[10\]](#)[\[11\]](#) A lower binding energy score typically indicates a more stable and potent interaction.

Molecular Docking Protocol

- Ligand Preparation:
 - Generate the 3D structure of **[2-(1H-pyrazol-1-yl)butyl]amine** using chemical drawing software (e.g., ChemDraw, MarvinSketch).
 - Perform energy minimization using a suitable force field (e.g., MMFF94).
 - Save the structure in a PDBQT file format, assigning appropriate atom types and calculating Gasteiger charges.
- Receptor Preparation:
 - Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we select human VEGFR-2 (e.g., PDB ID: 2QU5) and human COX-2 (e.g., PDB ID: 5IKR).[\[8\]](#)
 - Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
 - Add polar hydrogens and assign Kollman charges to the protein structure.
 - Save the prepared receptor in PDBQT format.
- Grid Box Generation:
 - Define the binding site (active site) on the receptor. This is typically centered on the position of the co-crystallized native ligand.
 - Generate a grid box that encompasses the entire active site, with dimensions usually around 25x25x25 Å.

- Docking Execution:
 - Use docking software (e.g., AutoDock Vina) to run the simulation. The program will systematically sample conformations of the ligand within the grid box.
 - Set the exhaustiveness parameter (e.g., to 8 or higher) to ensure a thorough search of the conformational space.
- Analysis of Results:
 - Analyze the output file to identify the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) for the top-ranked poses.
 - Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or BIOVIA Discovery Studio.[12]

Predicted Docking Results

The following table summarizes hypothetical docking scores for our compound against the selected targets, compared to well-known inhibitors.

Compound	Target Protein	PDB ID	Predicted Binding Affinity (kcal/mol)	Key Interacting Residues (Hypothetical)
[2-(1H-pyrazol-1-yl)butyl]amine	VEGFR-2	2QU5	-8.9	Cys919, Asp1046 (H-bonds), Val848, Leu1035
Sorafenib (Reference)	VEGFR-2	2QU5	-10.5	Cys919, Asp1046, Phe1047
[2-(1H-pyrazol-1-yl)butyl]amine	COX-2	5IKR	-9.2	Arg513, Tyr355 (H-bonds), Val523, Ser353
Celecoxib (Reference)	COX-2	5IKR	-11.1	Arg513, His90, Val523

Step 3: QSAR Modeling

QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity.[\[13\]](#)[\[14\]](#) A robust QSAR model, built from a dataset of known active compounds, can predict the activity of new, untested molecules.[\[15\]](#)[\[16\]](#)

QSAR Model Development Protocol

- Data Set Collection:
 - Compile a dataset of at least 30-50 pyrazole derivatives with experimentally measured inhibitory activity (e.g., IC_{50} or pIC_{50}) against the target of interest (e.g., VEGFR-2).[\[10\]](#)
 - Divide the dataset into a training set (~80%) for model building and a test set (~20%) for external validation.
- Molecular Descriptor Calculation:

- For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., using software like PaDEL-Descriptor or RDKit). These can include constitutional, topological, geometric, and electronic descriptors.
- Model Building and Validation:
 - Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a model linking the descriptors (independent variables) to the biological activity (dependent variable).[10][15]
 - The model's predictive power is assessed using statistical metrics like the coefficient of determination (R^2) and the cross-validated correlation coefficient (Q^2). A good model typically has $R^2 > 0.6$ and $Q^2 > 0.5$.[15]
- Activity Prediction:
 - Calculate the same set of molecular descriptors for the new compound (**[2-(1H-pyrazol-1-yl)butyl]amine**).
 - Input these descriptor values into the validated QSAR equation to predict its pIC_{50} .

Sample QSAR Data and Predicted Activity

Table 2: Sample Data for VEGFR-2 QSAR Model

Compound ID	Structure	SLogP	TPSA	pIC_{50} (Experimental)
Pz-1	...	3.1	65.4	7.8
Pz-2	...	3.5	72.1	7.5
Pz-3	...	2.9	60.3	8.1
...

| Pz-30 | ... | 4.2 | 80.5 | 6.9 |

A hypothetical QSAR model for VEGFR-2 inhibition might look like: $\text{pIC}_{50} = 6.5 + (0.45 * \text{SLogP}) - (0.02 * \text{TPSA}) + \dots$

Using this model, the predicted pIC_{50} for **[2-(1H-pyrazol-1-yl)butyl]amine** could be calculated, providing a quantitative estimate of its potential potency.

Step 4: ADMET and Physicochemical Property Prediction

A potent compound is useless if it has poor pharmacokinetic properties. ADMET prediction assesses a molecule's "drug-likeness," including its potential for oral bioavailability, metabolic stability, and toxicity.[17][18]

ADMET Prediction Protocol

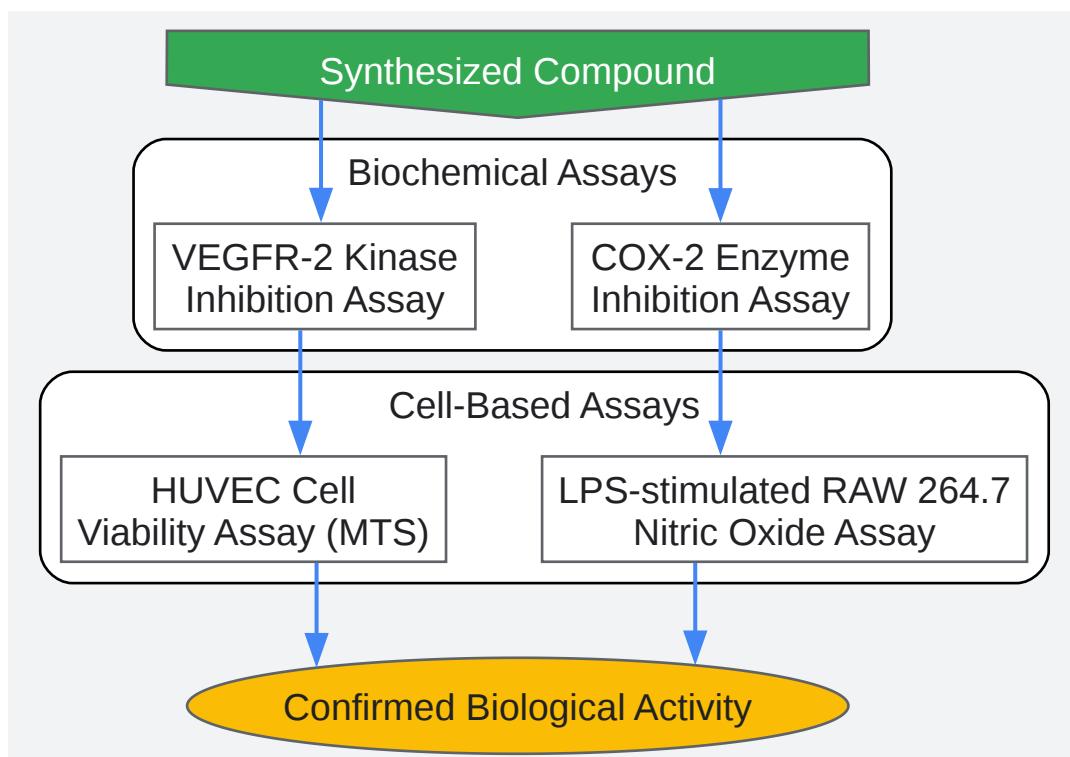
- Input Structure: Submit the SMILES string or draw the structure of **[2-(1H-pyrazol-1-yl)butyl]amine** into an online prediction tool (e.g., SwissADME, pkCSM).[19]
- Calculate Properties: The software calculates key physicochemical properties (e.g., Molecular Weight, LogP, TPSA) and evaluates compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).[20]
- Predict ADMET: The tool uses pre-built models to predict pharmacokinetic properties such as GI absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity (e.g., AMES mutagenicity).[12]
- Analyze Results: Consolidate the data to assess the overall drug-likeness and identify potential liabilities.

Predicted Properties for **[2-(1H-pyrazol-1-yl)butyl]amine**

Property / Rule	Predicted Value	Assessment
Physicochemical Properties		
Molecular Weight	153.22 g/mol	Excellent (< 500)
LogP (Consensus)	1.35	Optimal (< 5)
H-bond Donors	2	Good (≤ 5)
H-bond Acceptors	3	Good (≤ 10)
TPSA	41.5 Å ²	Good (< 140)
Lipinski's Rule of Five	0 Violations	Drug-like
Pharmacokinetics		
GI Absorption	High	Favorable
BBB Permeant	Yes	Potential for CNS activity/side effects
CYP2D6 Inhibitor	No	Low risk of drug-drug interactions
Toxicity		
AMES Toxicity	No	Low mutagenicity risk
Skin Sensitization	No	Low risk

Step 5: In Vitro Experimental Validation

Computational predictions must be confirmed through rigorous experimental validation. The following protocols outline standard assays to test the hypotheses generated from the in silico workflow.



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